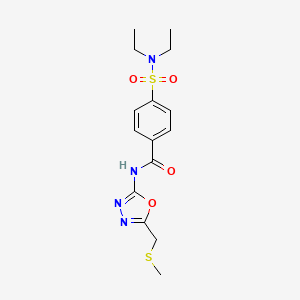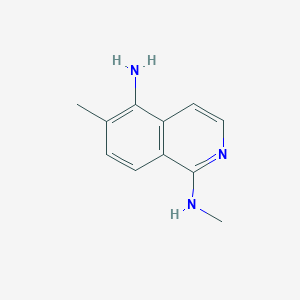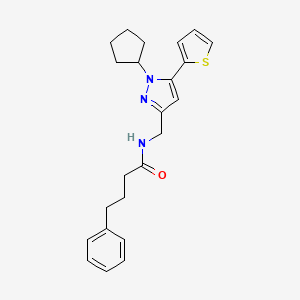![molecular formula C19H20ClN5O2S2 B2430408 N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1215399-28-2](/img/structure/B2430408.png)
N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20ClN5O2S2 and its molecular weight is 449.97. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Potential Medical Applications
Anticancer Properties : Research has shown the synthesis of novel compounds similar to the specified chemical, demonstrating significant cytotoxicity against various cancer cell lines, indicating potential as anticancer agents (Vinayak et al., 2014).
Anti-Inflammatory and Analgesic Agents : A study explored the synthesis of related compounds with demonstrated inhibitory activity on COX-2 (cyclooxygenase-2), along with analgesic and anti-inflammatory activities, suggesting potential use in treating inflammation and pain (Abu‐Hashem et al., 2020).
Cytotoxic Activity Against Cancer Cell Lines : Some novel compounds bearing similarities in structure have shown potential as inhibitors against certain cancer cell lines, like MDA-MB-231, indicating their potential role in cancer treatment (Ding et al., 2012).
Antibacterial Activity : Research on related thiazolopyrimidine compounds has revealed moderate antibacterial activity, suggesting possible applications in treating bacterial infections (Pemawat et al., 2010).
Antitumor Activity : Certain derivatives of the compound have been synthesized and evaluated for antiproliferative activity, demonstrating good antitumor activity against various cancer cell lines (Xin et al., 2018).
Antibacterial Agents : Similar acetylenic derivatives have been synthesized and shown to possess antibacterial properties, indicating potential use in fighting bacterial infections (Tamer & Qassir, 2019).
Antimicrobial Nano-Materials : Certain derivatives have been studied for their antimicrobial activities against pathogenic bacteria and fungi, suggesting potential in antimicrobial applications (Mokhtari & Pourabdollah, 2013).
Antimicrobial Activity of Novel Derivatives : New thienopyrimidine linked rhodanine derivatives have been prepared and found effective against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Kerru et al., 2019).
Anticancer and Antiviral Properties : Some pyrazoline-substituted 4-thiazolidinones have been synthesized and evaluated, showing selective inhibition of leukemia cell lines and antiviral activity against certain virus strains, indicating potential in anticancer and antiviral therapies (Havrylyuk et al., 2013).
PET Tracers for Imaging : Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, similar in structure, have been synthesized for potential use as PET tracers in imaging studies (Gao et al., 2016).
Synthesis and Evaluation as Anticancer Agents : Some derivatives have been synthesized and evaluated for their selectivity and efficacy against human lung adenocarcinoma cells, offering insights into their potential as anticancer agents (Evren et al., 2019).
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S2/c1-27-14-6-5-12(20)9-13(14)23-15(26)10-28-18-16-17(21-11-22-18)24-19(29-16)25-7-3-2-4-8-25/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDBRUHCBATXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430328.png)
![6-Methoxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B2430329.png)


![N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430339.png)
![5-cyclopropyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-3-carboxamide](/img/structure/B2430340.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2430343.png)

![Spiro[indan-2,1'-cyclobutane]-1-one](/img/structure/B2430346.png)

![3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2430348.png)